(5-((1H-1,2,4-Triazol-1-yl)methyl)-1H-1,2,4-triazol-3-yl)(4-fluorophenyl)methanamine
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Overview
Description
(5-((1H-1,2,4-Triazol-1-yl)methyl)-1H-1,2,4-triazol-3-yl)(4-fluorophenyl)methanamine is a synthetic organic compound that features a triazole ring and a fluorophenyl group. Compounds with triazole rings are often of interest due to their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-((1H-1,2,4-Triazol-1-yl)methyl)-1H-1,2,4-triazol-3-yl)(4-fluorophenyl)methanamine typically involves the formation of the triazole ring followed by the introduction of the fluorophenyl group. Common synthetic routes may include:
Cyclization Reactions: Formation of the triazole ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the fluorophenyl group via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring.
Reduction: Reduction reactions could be used to modify the triazole ring or the fluorophenyl group.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially involving the fluorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition:
Antimicrobial Activity: Compounds with triazole rings often exhibit antimicrobial properties.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.
Industry
Agriculture: Possible applications as agrochemicals or pesticides.
Polymer Science: Use in the synthesis of polymers with specific properties.
Mechanism of Action
The mechanism of action of (5-((1H-1,2,4-Triazol-1-yl)methyl)-1H-1,2,4-triazol-3-yl)(4-fluorophenyl)methanamine would depend on its specific interactions with molecular targets. Common mechanisms may include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding.
Receptor Modulation: Interaction with receptors, altering their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(1H-1,2,4-Triazol-3-yl)(4-fluorophenyl)methanamine: A similar compound with a single triazole ring.
(5-((1H-1,2,4-Triazol-1-yl)methyl)-1H-1,2,4-triazol-3-yl)phenylmethanamine: A similar compound without the fluorine substitution.
Uniqueness
The presence of both the triazole rings and the fluorophenyl group in (5-((1H-1,2,4-Triazol-1-yl)methyl)-1H-1,2,4-triazol-3-yl)(4-fluorophenyl)methanamine may confer unique properties, such as enhanced biological activity or specific interactions with molecular targets.
Properties
Molecular Formula |
C12H12FN7 |
---|---|
Molecular Weight |
273.27 g/mol |
IUPAC Name |
(4-fluorophenyl)-[5-(1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]methanamine |
InChI |
InChI=1S/C12H12FN7/c13-9-3-1-8(2-4-9)11(14)12-17-10(18-19-12)5-20-7-15-6-16-20/h1-4,6-7,11H,5,14H2,(H,17,18,19) |
InChI Key |
ATLDVXUOTDLEEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=NNC(=N2)CN3C=NC=N3)N)F |
Origin of Product |
United States |
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